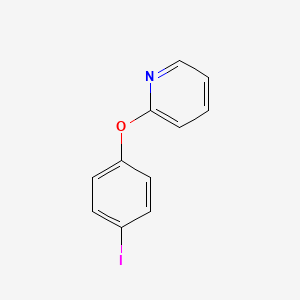
2-(4-Iodophenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenoxy)pyridine: is an organic compound with the molecular formula C11H8INO . It consists of a pyridine ring substituted with a 4-iodophenoxy group. This compound is part of the broader class of heterocyclic aromatic compounds, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-(4-Iodophenoxy)pyridine involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, the reaction would involve the coupling of 4-iodophenol with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Iodophenoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxy and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate reactants.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings .
Aplicaciones Científicas De Investigación
Chemistry: 2-(4-Iodophenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of biaryl compounds and other heterocyclic structures .
Biology and Medicine: While specific biological applications of this compound are not extensively documented, compounds with similar structures have been studied for their potential pharmacological activities, including antimicrobial and antiviral properties .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or optical properties. Its role as an intermediate in the production of polymers and other advanced materials is of particular interest .
Mecanismo De Acción
Comparación Con Compuestos Similares
2-Phenoxypyridine: Lacks the iodine substituent, which can affect its reactivity and applications.
4-Iodophenol: Contains the iodine substituent but lacks the pyridine ring, limiting its versatility in organic synthesis.
Bipyridine Derivatives: These compounds contain two pyridine rings and are used in various applications, including as ligands in coordination chemistry.
Propiedades
Fórmula molecular |
C11H8INO |
|---|---|
Peso molecular |
297.09 g/mol |
Nombre IUPAC |
2-(4-iodophenoxy)pyridine |
InChI |
InChI=1S/C11H8INO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |
Clave InChI |
DAADYVOZSKIQTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


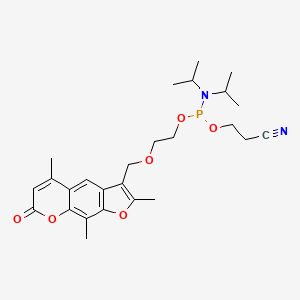
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

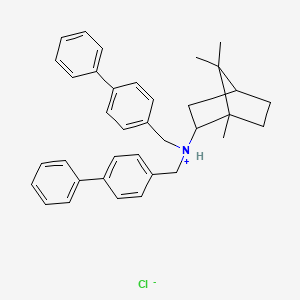
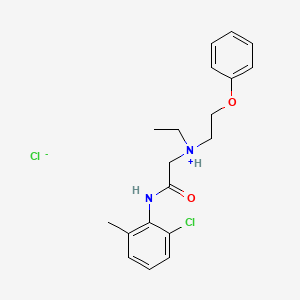
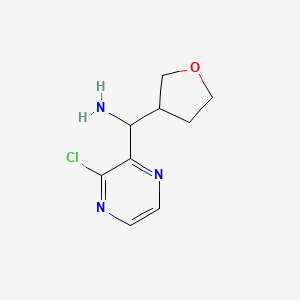
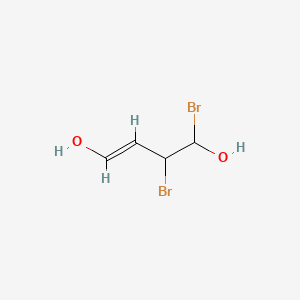

![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
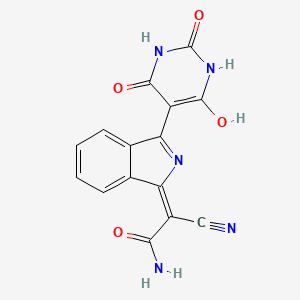
![4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B15344219.png)
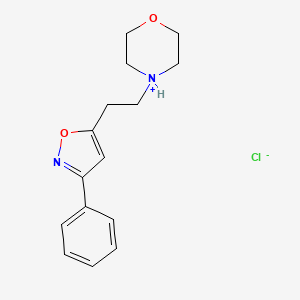
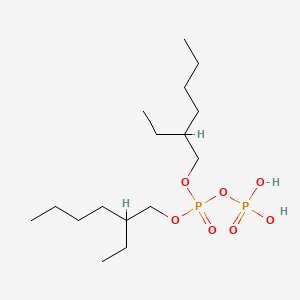
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]-](/img/structure/B15344248.png)
